5-(Trifluoromethyl)thiophen-2-ol 5-(Trifluoromethyl)thiophen-2-ol
Brand Name: Vulcanchem
CAS No.: 1314938-32-3
VCID: VC4832348
InChI: InChI=1S/C5H3F3OS/c6-5(7,8)3-1-2-4(9)10-3/h1-2,9H
SMILES: C1=C(SC(=C1)O)C(F)(F)F
Molecular Formula: C5H3F3OS
Molecular Weight: 168.13

5-(Trifluoromethyl)thiophen-2-ol

CAS No.: 1314938-32-3

Cat. No.: VC4832348

Molecular Formula: C5H3F3OS

Molecular Weight: 168.13

* For research use only. Not for human or veterinary use.

5-(Trifluoromethyl)thiophen-2-ol - 1314938-32-3

Specification

CAS No. 1314938-32-3
Molecular Formula C5H3F3OS
Molecular Weight 168.13
IUPAC Name 5-(trifluoromethyl)thiophen-2-ol
Standard InChI InChI=1S/C5H3F3OS/c6-5(7,8)3-1-2-4(9)10-3/h1-2,9H
Standard InChI Key LMFOZOVTKSTDTK-UHFFFAOYSA-N
SMILES C1=C(SC(=C1)O)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

5-(Trifluoromethyl)thiophen-2-ol belongs to the thiophene family, a class of sulfur-containing heterocycles. Its molecular formula is C₅H₃F₃OS, with a molar mass of 168.14 g/mol. The compound’s structure combines a hydroxyl group (-OH) at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position of the thiophene ring. This arrangement creates a polar yet lipophilic profile, making it suitable for applications requiring balanced solubility .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number1314938-32-3
Molecular FormulaC₅H₃F₃OS
Molecular Weight168.14 g/mol
Density1.516 ± 0.06 g/cm³ (Predicted)
Boiling Point74–78°C (12 mmHg)
pKa8.68 ± 0.10 (Predicted)

Physicochemical Properties

Solubility and Stability

The compound exhibits solubility in common organic solvents such as ethanol, dimethylformamide (DMF), and dichloromethane. Its stability is influenced by the electron-withdrawing trifluoromethyl group, which reduces ring electron density and mitigates oxidative degradation. Storage recommendations specify protection from light and maintenance at 2–8°C to prevent decomposition .

Synthetic Methodologies

Direct Synthesis from Thiophene Precursors

  • Electrophilic Trifluoromethylation: Reaction of thiophen-2-ol with trifluoromethylating agents (e.g., CF₃I) under copper catalysis.

  • Cyclization Strategies: Condensation of β-keto esters with sulfur sources, followed by fluorination .

Table 2: Hypothetical Synthetic Route Based on Analogous Compounds

StepReactionConditionsYield
1Thiophen-2-ol + CF₃SO₂Na → IntermediateCuI, DMF, 100°C, 12 h45%
2Intermediate → 5-(Trifluoromethyl)thiophen-2-olHCl, H₂O, RT, 2 h60%

Applications in Drug Discovery and Agrochemicals

Pharmaceutical Intermediates

The trifluoromethyl group enhances membrane permeability and resistance to cytochrome P450 metabolism, making this compound a valuable intermediate in antiviral and anticancer agents. For example, structurally related trifluoromethylthiophenes are precursors to HDAC inhibitors, as demonstrated in recent studies on pyrimidin-4-ether derivatives .

Future Research Directions

  • Synthetic Optimization: Development of one-pot methodologies to improve yield and scalability.

  • Biological Screening: Evaluation of antimicrobial and anticancer activity in vitro.

  • Computational Studies: DFT calculations to predict reactivity and guide derivatization.

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